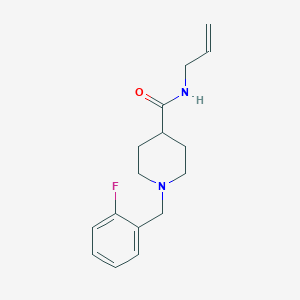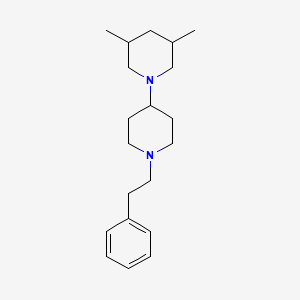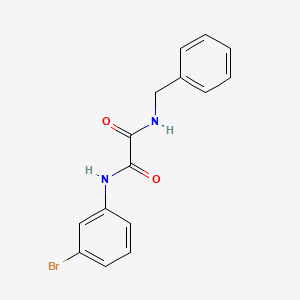![molecular formula C19H22BrClN4O B5006273 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea](/img/structure/B5006273.png)
1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea is a complex organic compound that features a piperazine ring substituted with bromophenyl and chlorophenyl groups
Métodos De Preparación
The synthesis of 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-bromophenylamine with ethylene oxide to form 1-(2-hydroxyethyl)-4-(4-bromophenyl)piperazine.
Urea Formation: The intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea can be compared with other piperazine derivatives, such as:
1-(4-Bromophenyl)piperazine: This compound lacks the ethyl and urea groups, making it less complex and potentially less versatile in its applications.
1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-(3-bromophenyl)urea: This is a positional isomer with the bromine and chlorine atoms swapped, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-[2-[4-(4-bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN4O/c20-15-4-6-18(7-5-15)25-12-10-24(11-13-25)9-8-22-19(26)23-17-3-1-2-16(21)14-17/h1-7,14H,8-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUQIOFDNMZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5006197.png)


![1-[2-(4-methyl-1-piperazinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5006217.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5006220.png)
![(5-cyclopropyl-1H-pyrazol-3-yl)-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]methanone](/img/structure/B5006222.png)
![4-{3-[(diphenylmethyl)amino]butyl}phenol](/img/structure/B5006232.png)
![5-(5-bromo-2-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5006236.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5006250.png)
![3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5006260.png)

![2-ethoxy-4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5006269.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5006285.png)
